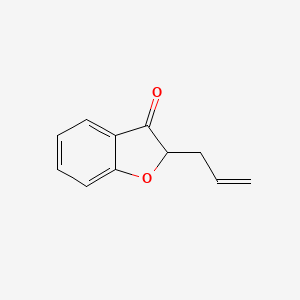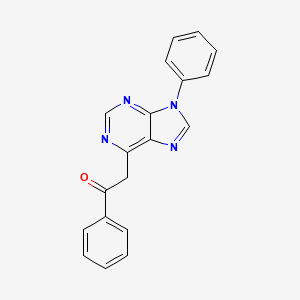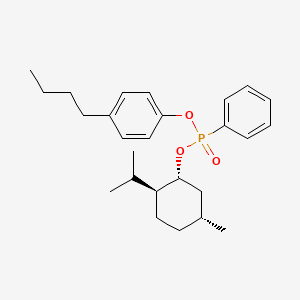![molecular formula C5H6N4O2 B12906294 2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione CAS No. 94129-38-1](/img/structure/B12906294.png)
2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反应分析
Types of Reactions
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the ring .
科学研究应用
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as thermal stability and conductivity .
作用机制
The mechanism of action of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole: Shares the triazole ring structure but differs in the arrangement of nitrogen atoms.
Triazolothiadiazine: A hybrid compound with both triazole and thiadiazine rings, exhibiting unique pharmacological properties .
Uniqueness
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
94129-38-1 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.13 g/mol |
IUPAC 名称 |
6-methyl-1H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-5,7-dione |
InChI |
InChI=1S/C5H6N4O2/c1-7-4(10)8-2-6-3-9(8)5(7)11/h2H,3H2,1H3 |
InChI 键 |
JPNVYEPVLZSDCP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)N2CN=CN2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)

![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
